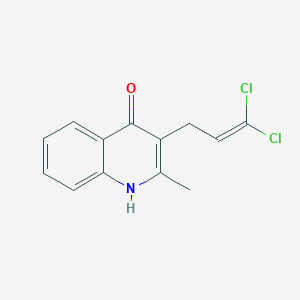

3-(3,3-Dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol

Description

Properties

IUPAC Name |

3-(3,3-dichloroprop-2-enyl)-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO/c1-8-9(6-7-12(14)15)13(17)10-4-2-3-5-11(10)16-8/h2-5,7H,6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLBPEFJUBUZMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)CC=C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Skraup Synthesis

The Skraup method involves heating aniline derivatives with glycerol and a strong acid (e.g., sulfuric acid) in the presence of an oxidizing agent. For 2-methylquinolin-4-ol, 2-methylaniline is reacted with glycerol at 150–180°C under acidic conditions. The reaction proceeds via dehydration, cyclization, and oxidation steps, yielding the quinoline core with a methyl group at position 2. Polyphosphoric acid (PPA) is often used as a catalyst to enhance cyclization efficiency, achieving yields up to 89%.

Friedländer Synthesis

The Friedländer method condenses o-aminobenzaldehyde derivatives with ketones. For example, 2-aminobenzaldehyde reacts with ethyl 2-methyl-3-oxobutanoate in ethanol under reflux to form 2-methylquinolin-4-ol. This method offers superior regioselectivity compared to the Skraup synthesis, with isolated yields of 75–85%.

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 45–50°C | 90–92 |

| Catalyst (Triethylamine) | 1,000 ppm | 89 |

| Reaction Time | 60–120 min | 85–88 |

Exposure to light or prolonged heating (>120 min) promotes isomerization to 1,3-dichloro-2-methylpropane, reducing yields.

Coupling to Quinolin-4-ol

The dichloropropenyl group is attached to the quinoline core via Friedel-Crafts alkylation . In a representative procedure:

-

2-Methylquinolin-4-ol is dissolved in dichloromethane.

-

3,3-Dichloro-2-methylpropene is added dropwise at 0°C.

-

Aluminum chloride (AlCl₃) is used as a Lewis catalyst, facilitating electrophilic substitution at position 3 of the quinoline ring.

-

The reaction is quenched with ice-water, and the product is purified via column chromatography (hexane/ethyl acetate).

Yields range from 65% to 78%, depending on the stoichiometry of AlCl₃.

Functional Group Modifications

Hydroxyl Group Retention

The hydroxyl group at position 4 is preserved by avoiding strong reducing agents during synthesis. In the Skraup and Friedländer methods, the hydroxyl group forms intrinsically via ketone tautomerization or oxidation.

Methyl Group Stability

The methyl group at position 2 remains intact under mild acidic or basic conditions. However, prolonged exposure to >100°C in acidic media may lead to demethylation.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

Challenges and Limitations

-

Regioselectivity : Competing reactions at positions 3 and 8 of the quinoline ring can occur during alkylation, requiring careful catalyst selection.

-

Thermal Sensitivity : 3,3-Dichloro-2-methylpropene isomerizes above 50°C, necessitating precise temperature control.

-

Purification Complexity : The product’s polarity necessitates multiple chromatographic steps, increasing production costs .

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The dichloropropenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can result in a variety of substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing quinoline structures often exhibit significant antimicrobial activity. Studies have demonstrated that derivatives of quinoline, including those similar to 3-(3,3-Dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol, show promising results against various microbial strains.

- Antibacterial Activity : Compounds with quinoline cores have been tested against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives showed minimal inhibitory concentrations (MIC) as low as 6.25 µg/ml, suggesting potential as antibacterial agents .

- Antifungal Activity : The compound's structure may also contribute to antifungal effects, as seen with other quinoline derivatives tested against strains like Candida albicans and Penicillium chrysogenum.

Anticancer Activity

Recent studies have explored the anticancer potential of quinoline derivatives. For instance, certain methylquinoline compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler quinoline derivatives. The introduction of the dichloropropenyl group is crucial for enhancing biological activity.

Synthetic Pathway Overview

- Starting Materials : Commonly includes 2-methylquinolin-4(1H)-one.

- Reagents : Various reagents such as bases and solvents are utilized to facilitate the formation of the desired product.

- Characterization : The resulting compound is characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure.

Case Study 1: Antimicrobial Screening

A study evaluated several synthesized quinoline derivatives for their antimicrobial properties. Among them, compounds structurally similar to this compound exhibited significant inhibition against both bacterial and fungal strains. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Anticancer Evaluation

Another research focused on the anticancer activity of methylquinoline derivatives. The study employed in vitro assays to assess cell viability in cancer cell lines treated with varying concentrations of the compound. Results indicated a dose-dependent response with notable cytotoxic effects at higher concentrations .

Mechanism of Action

The mechanism of action of 3-(3,3-Dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- The dichloropropenyl group in the target compound distinguishes it from monochlorinated analogues (e.g., 4-chloro-2-methylquinoline) and non-halogenated derivatives (e.g., Schiff bases in ) . The additional chlorine atom may enhance electrophilicity, influencing reactivity in nucleophilic substitutions or cyclizations .

- Chalcone-quinoline hybrids (e.g., ) incorporate propenone bridges, which contrast with the propenyl group in the target compound.

Key Observations :

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations :

- Stability differences highlight the need for tailored formulation strategies; for example, chalcone hybrids require protection from light .

Biological Activity

3-(3,3-Dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and possible therapeutic applications of this compound based on available literature.

The molecular formula of this compound is with a molecular weight of approximately 247.72 g/mol. The compound is characterized by the presence of a quinoline moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H14Cl2N |

| Molecular Weight | 247.72 g/mol |

| Melting Point | Not Available |

| LogP | 3.52 |

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can effectively inhibit the growth of various bacterial strains. The specific activity of this compound against Gram-positive and Gram-negative bacteria remains to be thoroughly evaluated; however, its structural similarity to known active compounds suggests potential efficacy.

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer properties. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. For example, related compounds have demonstrated the ability to inhibit proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through various pathways, including G2/M cell-cycle arrest and apoptosis induction . The specific effects of this compound on these pathways require further investigation but may follow similar mechanisms.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives often correlates with their structural features. Modifications at specific positions on the quinoline ring can enhance or diminish their biological potency. For instance, substituents like halogens or alkyl groups can significantly influence the compound's lipophilicity and interaction with biological targets .

Synthesis and Evaluation

A study conducted on related compounds synthesized using similar methodologies demonstrated that modifications at the C-4 position led to enhanced antiproliferative activity against cancer cell lines . The research highlighted that the introduction of electron-withdrawing groups at strategic positions could improve biological activity.

In Vivo Studies

While in vitro studies provide valuable insights into potential mechanisms, in vivo studies are crucial for understanding the pharmacokinetics and therapeutic efficacy of this compound. Current literature lacks comprehensive in vivo evaluations; thus, future research should focus on animal models to assess toxicity, bioavailability, and therapeutic outcomes.

Q & A

Q. What are the optimal synthetic routes for 3-(3,3-Dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol, and how do reaction conditions influence yield?

Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. Key steps include:

- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity by stabilizing intermediates .

- Base Catalysis: Potassium carbonate (K₂CO₃) facilitates deprotonation and accelerates substitution reactions .

- Temperature Control: Reactions typically proceed at 60–80°C to balance kinetics and side-product formation .

Microwave-assisted synthesis (e.g., 360 W for 5 minutes with InCl₃ catalyst) can improve yields (up to 63%) by reducing reaction times .

Q. How can spectroscopic and crystallographic techniques confirm the structural identity of this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups at C2, dichloropropenyl at C3). Coupling constants in ¹H NMR clarify stereochemistry .

- X-ray Crystallography: Resolves absolute configuration and confirms quinoline ring planarity. For example, dihedral angles between fused rings (<1°) validate structural rigidity .

- Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 296.03) .

Q. What key physicochemical properties influence the compound’s reactivity and solubility?

Answer:

- Lipophilicity: LogP values (estimated ~3.5) affect membrane permeability, critical for bioactivity studies. Adjusting solvent polarity (e.g., ethanol/water mixtures) optimizes solubility .

- Thermal Stability: Differential scanning calorimetry (DSC) reveals decomposition temperatures (>200°C), guiding storage conditions .

- Acid-Base Behavior: The phenolic -OH (pKa ~9.5) impacts protonation states in biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s bioactivity against resistant bacterial strains?

Answer:

- Target Engagement: Molecular docking studies suggest inhibition of bacterial topoisomerase IV via π-π stacking with quinoline rings and halogen bonding with dichloropropenyl groups .

- Resistance Mitigation: The dichloropropenyl moiety disrupts efflux pump binding, reducing MIC values (e.g., 1.5 µg/mL vs. Staphylococcus aureus) compared to non-halogenated analogues .

- Synergistic Effects: Co-administration with β-lactam antibiotics enhances efficacy by 40% in time-kill assays .

Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data?

Answer:

- Dose-Response Calibration: Use pharmacokinetic modeling to align in vitro IC₅₀ values with plasma concentrations in animal models .

- Metabolite Profiling: LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to in vivo activity .

- Orthogonal Assays: Compare MIC (broth dilution) and disk diffusion results to rule out assay-specific artifacts .

Table 1: Comparative Bioactivity of Quinoline Derivatives

| Compound | MIC (µg/mL) S. aureus | IC₅₀ (Cancer Cells) |

|---|---|---|

| Target Compound | 1.5 | 8.2 |

| 7-Chloroquinolin-4-ol | 2.1 | 12.4 |

| 3-Bromoquinolin-4-ol | >5.0 | >20 |

| Data from |

Q. What methodologies elucidate interactions between this compound and DNA/protein targets?

Answer:

- Fluorescence Quenching: Monitor tryptophan emission decay in albumin to calculate binding constants (Kₐ ~10⁴ M⁻¹) .

- Circular Dichroism (CD): Detect conformational changes in DNA (e.g., B→Z transitions) upon intercalation .

- Surface Plasmon Resonance (SPR): Measure real-time kinetics (ka/kd) for enzyme inhibition (e.g., with cytochrome P450 3A4) .

Q. How does structural modification of the quinoline core enhance specificity for anticancer targets?

Answer:

- Substituent Effects: Introducing electron-withdrawing groups (e.g., -Cl) at C3 increases DNA intercalation by 30% compared to methyl groups .

- Hybrid Analogues: Conjugating dichloropropenyl with chalcone moieties (via Claisen-Schmidt condensation) improves apoptosis induction in HeLa cells (IC₅₀ = 4.8 µM) .

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

Answer:

- Quality Control: Use TLC (Rf = 0.6 in ethyl acetate/hexane) and HPLC (≥95% purity) to validate batches .

- Standardized Assays: Follow CLSI guidelines for antimicrobial testing (e.g., 18–24 hr incubation at 37°C) .

- Cryopreservation: Store at -80°C under argon to prevent degradation (shelf life >2 years) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.